
1-Fluoro-4-(1-iodoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(1-iodoethenyl)benzene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(1-iodoethenyl)benzene can be synthesized through various methods. One common approach involves the cross-coupling reaction of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of catalytic amounts of palladium acetate and sodium carbonate . This method yields high purity products and is efficient for laboratory-scale synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cross-coupling reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-(1-iodoethenyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cross-Coupling Reactions: It participates in cross-coupling reactions with different boronic acids to form complex organic molecules.
Common Reagents and Conditions:
Palladium Acetate (Pd(OAc)2): Used as a catalyst in cross-coupling reactions.
Sodium Carbonate (Na2CO3): Acts as a base in many reactions.
Boronic Acids: Serve as coupling partners in cross-coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
1-Fluoro-4-(1-iodoethenyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(1-iodoethenyl)benzene involves its reactivity towards electrophiles and nucleophiles. The presence of both fluorine and iodine atoms enhances its ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily determined by the nature of the substituents introduced during its reactions .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-iodobenzene: Shares a similar structure but lacks the ethenyl group.
4-Fluoroiodobenzene: Another related compound with similar reactivity.
2,2-Difluoro-1-iodoethenyl Tosylate: Used in similar cross-coupling reactions
Uniqueness: 1-Fluoro-4-(1-iodoethenyl)benzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity patterns. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis.
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in scientific research and industry. Its unique reactivity and ability to participate in various chemical reactions make it an important building block for the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C8H6FI |
|---|---|
Poids moléculaire |
248.04 g/mol |
Nom IUPAC |
1-fluoro-4-(1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H6FI/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H2 |
Clé InChI |
HIPOMKXSBVPARD-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=C(C=C1)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


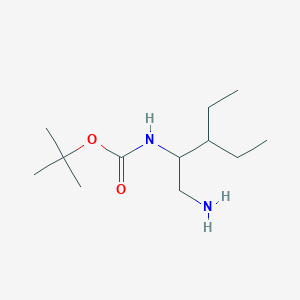
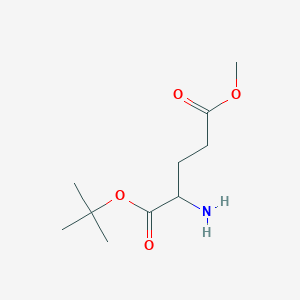
![Ethyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13637170.png)
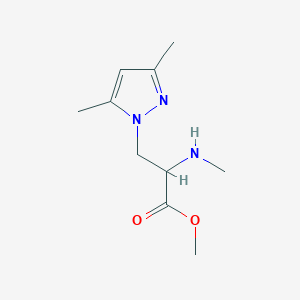
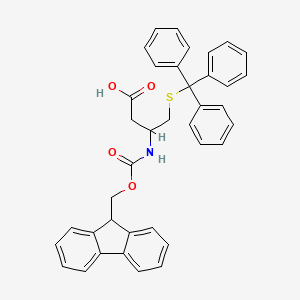
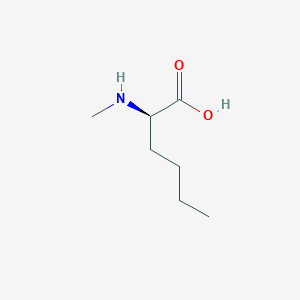

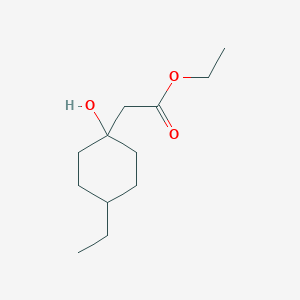





![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
